Compound Description: DEGA is a diethylglycineamide analog of the anticonvulsant drug LY201116. It acts as a prodrug that is metabolized in mice through consecutive N-deethylations to form MEGA (monoethylglycineamide analog) and GA (glycineamide analog), both of which are further hydrolyzed to LY201116 . All these compounds, including DEGA, exhibit anticonvulsant activity by inhibiting maximal electroshock-induced seizures (MES) in mice .
MEGA (Monoethylglycineamide Analog of LY201116)
Compound Description: MEGA is a metabolite of DEGA formed by N-deethylation in mice . It is further metabolized to GA and ultimately to LY201116. MEGA demonstrates anticonvulsant activity against MES-induced seizures in mice, likely through its conversion to the more potent LY201116 .
GA (Glycineamide Analog of LY201116)
Compound Description: GA is a metabolite of both DEGA and MEGA formed through N-deethylation . GA is subsequently hydrolyzed to LY201116, the active anticonvulsant agent. Notably, GA's metabolism to LY201116 is not affected by the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP), unlike DEGA and MEGA, suggesting a different metabolic pathway for GA .
Compound Description: LY201116 is a potent anticonvulsant drug that acts as the active metabolite of DEGA, MEGA, and GA . It effectively inhibits MES-induced seizures in mice and is further metabolized to the N-acetyl metabolite, NAC, which can be deacetylated back to LY201116 .
Compound Description: This compound, also known as AN-024, represents a complex benzamide derivative. Its synthesis involves multiple steps starting from 4-methyl-2-nitro-aniline and includes various intermediates like (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide .
Compound Description: This compound, designated as 3e, belongs to a series of salicylanilide-based peptidomimetics. It displays broad-spectrum antimicrobial activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant E. faecalis . It also exhibits activity against Mycobacterium tuberculosis and Mycobacterium smegmatis .
Compound Description: Compound 3f is another salicylanilide-based peptidomimetic with broad-spectrum antimicrobial activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, MRSA, and vancomycin-resistant E. faecalis. It is also active against Mycobacterium tuberculosis and Mycobacterium smegmatis .
Compound Description: This compound emerged as a potential acetylcholinesterase inhibitor identified through a molecular docking study using the FlexX program. It was selected from the ZINC database and exhibited a favorable binding affinity to the human acetylcholinesterase enzyme, suggesting its potential as a lead compound for the development of anti-Alzheimer's disease drugs .
Compound Description: This compound was identified as another potential acetylcholinesterase inhibitor through molecular docking studies. It demonstrated a strong binding affinity to human acetylcholinesterase, suggesting its potential as a lead compound for anti-Alzheimer's drugs .
Compound Description: PPA5 belongs to a series of phenylpyrimidine derivatives investigated for their radiosensitizing effects on human lung cancer cells. It exhibited significant cytotoxicity and caused cell cycle arrest at the G2/M phase .
Compound Description: PPA13 is another phenylpyrimidine derivative with significant cytotoxicity and cell cycle arrest activity at the G2/M phase in human lung cancer cells .
Compound Description: PPA14 is a phenylpyrimidine derivative that exhibited cytotoxicity and cell cycle arrest activity. Combined with radiation, it significantly reduced clonogenic survival in human lung cancer cells .
Compound Description: PPA15 is a phenylpyrimidine derivative that demonstrated potent radiosensitizing effects in human lung cancer cells. It significantly increased the sub-G1 cell population (indicative of apoptosis), elevated cyclin B1 levels, and enhanced phosphorylation of cyclin-dependent kinase 1 (CDK1) . It inhibited multiple CDKs involved in cell cycle regulation, suggesting potential as a pan-CDK inhibitor. Combined with radiation, PPA15 significantly reduced clonogenic survival and suppressed tumor growth in mice .
Compound Description: PPA17 is a phenylpyrimidine derivative that exhibited over 50% inhibition of cell viability in human lung cancer cells and induced cell cycle arrest at the G2/M phase .
Compound Description: [3H]TBA is an azido derivative of tetrabenazine, a specific inhibitor of the monoamine carrier in chromaffin granule membranes. It was used as a photoaffinity label to study the binding sites of tetrabenazine. [3H]TBA binds reversibly to chromaffin granule membranes in the dark, and upon irradiation, it covalently binds to the monoamine carrier, leading to a decrease in dihydrotetrabenazine binding sites .
N-(phenylsulfonamidophenyl)benzamide Derivatives
Compound Description: These compounds are a series of benzamide derivatives designed and synthesized as potential inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. These compounds were synthesized from 4-fluoro-3-nitroaniline and 2-amino-5-nitrobenzonitrile. Preliminary bioassays indicated that some of these derivatives exhibited in vitro and in vivo herbicidal activity by inhibiting AHAS and plant growth .
Compound Description: This series of benzamide derivatives also targets AHAS for potential herbicidal activity. They were designed and synthesized using similar starting materials as the N-(phenylsulfonamidophenyl)benzamide derivatives. Some of these compounds showed in vitro and in vivo bioactivity, inhibiting AHAS and plant growth .
Compound Description: These compounds are a series of quinazoline antifolates designed to inhibit thymidylate synthase, a key enzyme in DNA synthesis. The conjugates contain two, three, four, or five L-glutamic acid residues linked to N10-propargyl-5,8-dideazafolic acid. These conjugates exhibited significantly higher inhibitory activity against human thymidylate synthase compared to the parent compound, with the pentaglutamate conjugate showing the highest potency .
Compound Description: These compounds were synthesized from 1-arylidene-4-(N-antipyrinyl glycyl)-3-thiosemicarbazones, which were derived from 4-aminoantipyrine. These compounds were further converted into 1-(N-antipyrinylglycyl)-3-[(3'-chloro-4-aryl)azitidinyl]-2-thiobarbituric acids. Some of these compounds exhibited antidepressant activity comparable to or better than imipramine .
Compound Description: These compounds were synthesized by treating 4-aminoantipyrine with different N-protected amino acids in the presence of N,N'-dicyclohexylcarbodiimide. Debenzoylation of these compounds yielded 2-(amino-N-antipyrinyl) substituted acetamides. Some of these compounds also showed antidepressant activity with reduced toxicity compared to imipramine .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.